molecular formula C17H18F3NO4 B6348278 4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326814-29-2

4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348278
CAS No.: 1326814-29-2
M. Wt: 357.32 g/mol
InChI Key: PEPAUCLFRGMYNM-UHFFFAOYSA-N
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Description

The compound 4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 136309-07-4) features a spirocyclic core with a 1-oxa-4-azaspiro[4.5]decane scaffold. The benzoyl group at position 4 is substituted with a trifluoromethyl (-CF₃) group at the meta (3-) position. Its molecular formula is C₁₇H₁₈F₃NO₄, with a molecular weight of 357.32 g/mol and a purity of 97% .

Properties

IUPAC Name

4-[3-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO4/c18-17(19,20)12-6-4-5-11(9-12)14(22)21-13(15(23)24)10-25-16(21)7-2-1-3-8-16/h4-6,9,13H,1-3,7-8,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPAUCLFRGMYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the trifluoromethyl group: This can be achieved through trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The spirocyclic scaffold allows for extensive derivatization. Below is a systematic comparison:

Substituent Position and Electronic Effects

4-Fluorobenzoyl Derivative
  • Structure : 4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • Molecular Formula: C₁₆H₁₈FNO₄
  • Molecular Weight : 307.32 g/mol
  • Key Feature : The para-fluorine substituent is electron-withdrawing, reducing electron density on the benzoyl ring. This may enhance binding to targets requiring electron-deficient aromatic interactions .
3-Methylbenzoyl Derivative
  • Structure : 4-(3-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • Molecular Formula: C₁₇H₂₁NO₄
  • Molecular Weight : 303.36 g/mol
2,4-Difluorobenzoyl Derivative
  • Structure : 4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • Molecular Formula: C₁₆H₁₇F₂NO₄
  • Molecular Weight : 325.31 g/mol
  • Key Feature : Dual fluorine substituents amplify electron-withdrawing effects, which may influence receptor binding kinetics or metabolic stability .
4-(Trifluoromethyl)benzoyl Derivative
  • Structure : 4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • Molecular Formula: C₁₇H₁₈F₃NO₄
  • Molecular Weight : 357.32 g/mol

Data Table: Structural and Physicochemical Comparisons

Substituent (Benzoyl Position) Molecular Formula Molecular Weight (g/mol) Purity (%) Key Property Differences Reference
3-(Trifluoromethyl) C₁₇H₁₈F₃NO₄ 357.32 97 High lipophilicity, meta-CF₃
4-Fluoro C₁₆H₁₈FNO₄ 307.32 N/A Electron-withdrawing para-F
3-Methyl C₁₇H₂₁NO₄ 303.36 95 Increased logP (methyl)
2,4-Difluoro C₁₆H₁₇F₂NO₄ 325.31 N/A Dual electron withdrawal
4-(Trifluoromethyl) C₁₇H₁₈F₃NO₄ 357.32 N/A Steric bulk at para-CF₃
3,5-Difluoro C₁₆H₁₇F₂NO₄ 325.31 N/A Symmetric electron withdrawal

Functional Group Impact on Drug-Like Properties

Trifluoromethyl (-CF₃) :

  • Enhances metabolic stability by resisting oxidative degradation.
  • Increases lipophilicity, improving blood-brain barrier penetration .

Fluoro (-F) :

  • Reduces metabolic oxidation of the aromatic ring.
  • Modulates pKa of adjacent carboxylic acid, affecting solubility .

Methyl (-CH₃) :

  • Increases lipophilicity but may reduce solubility in aqueous media.
  • Minimal electronic effects compared to halogens .

Biological Activity

4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and the presence of a trifluoromethyl group, which significantly enhances its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.

  • Molecular Formula : C18H20F3NO4
  • Molecular Weight : Approximately 359.33 g/mol
  • CAS Number : 1326812-11-6

The trifluoromethyl group contributes to the compound's lipophilicity, which is crucial for its interaction with biological targets. The presence of both oxa and azaspiro groups further enhances its reactivity and potential therapeutic applications.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Preliminary studies indicate that this compound exhibits significant inhibitory activity against FAAH. This inhibition can lead to increased levels of endocannabinoids, which are associated with various physiological effects, including pain relief and anti-inflammatory responses.

Table 1: Inhibitory Activity Against FAAH

Compound NameIC50 (µM)Mechanism of Action
This compound25FAAH inhibition leading to increased endocannabinoid levels

Interaction Studies

The interactions of this compound with biological targets primarily occur through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions are critical for its biological efficacy and specificity towards FAAH.

Case Studies and Research Findings

  • Study on Endocannabinoid Levels : A study evaluated the effects of this compound on endocannabinoid levels in vivo, demonstrating a significant increase in anandamide concentrations following treatment, suggesting potential applications in pain management and inflammation control.
  • Comparative Analysis with Similar Compounds : Research comparing this compound with structurally similar compounds revealed that the trifluoromethyl substitution notably enhances biological activity.

Table 2: Comparative Biological Activity

Compound NameStructural FeaturesBiological Activity
4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acidBenzoyl groupLower FAAH inhibition
8-Methyl-4-[3-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acidTrifluoromethyl groupEnhanced FAAH inhibition

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